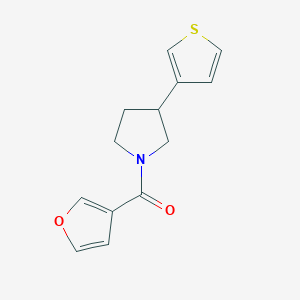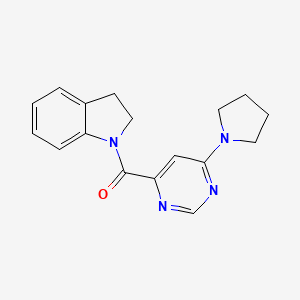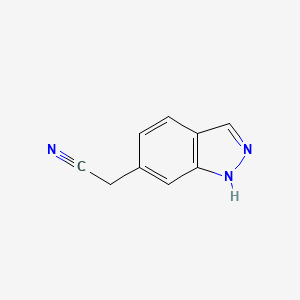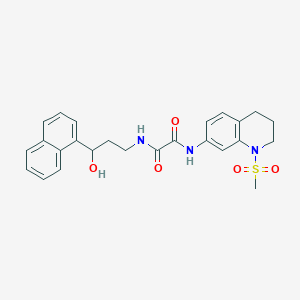
Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone" is a complex molecule that likely contains a furan ring, a thiophene ring, and a pyrrolidine ring, all of which are common heterocyclic structures in organic chemistry. These rings are known for their electronic properties and reactivity due to the presence of heteroatoms (oxygen in furan and sulfur in thiophene) that contribute to the aromaticity and stability of the compounds .
Synthesis Analysis
The synthesis of such a compound would involve multiple steps, starting with the formation of the individual heterocyclic rings followed by their subsequent functionalization and coupling. The papers provided discuss various methods for synthesizing substituted furans, pyrroles, and thiophenes. For instance, a method for synthesizing 3-methylthio-substituted furans involves a domino process that includes the reduction of a double bond followed by the Paal-Knorr furan synthesis . Another approach for the synthesis of multisubstituted furans uses ynolates in a formal [4 + 1] annulation process . These methods could potentially be adapted to synthesize the furan component of the target compound.
Molecular Structure Analysis
The molecular structure of "Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone" would be characterized by the presence of the heterocyclic rings mentioned earlier. The electronic distribution within these rings can be influenced by the substituents attached to them, which can affect the overall reactivity and properties of the molecule. The papers do not directly address the molecular structure of this specific compound, but they do provide insights into the reactivity of similar heterocyclic systems .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present and the nature of the heterocyclic rings. For example, the electrophilic substitution reactions of furan and thiophene derivatives have been studied, providing information on the relative reactivities of different positions on the rings . These studies can help predict how the compound might react under various conditions, such as in the presence of electrophiles or during coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and the aromatic nature of the rings would contribute to properties such as boiling point, solubility, and stability. The papers provided do not directly discuss the physical properties of the specific compound , but they do offer data on related heterocyclic systems that could be used to infer some of its characteristics .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Evaluation
Research by Ravula et al. (2016) explored the synthesis of novel pyrazoline derivatives, including compounds related to the structure of interest, through microwave-assisted synthesis. This method proved efficient, environmentally friendly, and yielded compounds with significant anti-inflammatory and antibacterial activities. The study highlights the potential of such compounds in developing new therapeutic agents (Ravula et al., 2016).
Oxidative Pd-catalysed Coupling for Alkylated Heterocycles
Wippich et al. (2015) demonstrated the regioselective oxidative Pd-catalysed coupling of alkylboronic acids with pyridin-2-yl-substituted heterocycles, including furans and thiophenes. This study suggests a novel method for the synthesis of alkylated heterocycles, enhancing the toolbox for chemical synthesis and potentially impacting material science and pharmaceutical chemistry (Wippich et al., 2015).
Aza-Piancatelli Rearrangement for Synthesis of Benzothiazine and Oxazine Derivatives
Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction using furan-2-yl(phenyl)methanol derivatives. This method efficiently synthesized 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, emphasizing the utility of furan derivatives in synthesizing complex heterocyclic structures with potential applications in medicinal chemistry and drug development (Reddy et al., 2012).
Novel and Efficient Synthesis of Polysubstituted Furans
Damavandi et al. (2012) reported a catalyst-free, one-pot synthesis method for polysubstituted furans, highlighting the versatility and efficiency of furan derivatives in synthesizing complex organic compounds. This approach may have implications for the development of new materials and bioactive molecules (Damavandi et al., 2012).
Zukünftige Richtungen
The future directions for “Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” could involve further exploration of its therapeutic potential. Indole derivatives, which share some structural similarities with the compound , have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
furan-3-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(11-2-5-16-8-11)14-4-1-10(7-14)12-3-6-17-9-12/h2-3,5-6,8-10H,1,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEACWQDLLOCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)

![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B2550067.png)

![2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2550072.png)
![2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B2550073.png)
![2-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B2550074.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2550082.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide](/img/structure/B2550085.png)

